

# Application Notes and Protocols: Manganese-53 as a Chronometer for Ferromanganese Crusts

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## Compound of Interest

Compound Name: Manganese-53

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These notes provide a comprehensive overview of the principles and methodologies for using the cosmogenic radionuclide **Manganese-53** ( $^{53}\text{Mn}$ ) as a long-range chronometer for dating marine ferromanganese (Fe-Mn) crusts. The protocols described herein are synthesized from established geochemical and accelerator mass spectrometry (AMS) techniques.

## Principle of $^{53}\text{Mn}$ Chronometry

**Manganese-53** is a long-lived radionuclide with a half-life of approximately 3.7 million years (Ma), decaying to Chromium-53 ( $^{53}\text{Cr}$ ) via electron capture.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) In the marine environment,  $^{53}\text{Mn}$  is primarily delivered to the Earth's surface via the accretion of cosmic dust. This extraterrestrial  $^{53}\text{Mn}$ , along with stable manganese ( $^{55}\text{Mn}$ ), is incorporated into the authigenic Fe-Mn oxyhydroxide layers of growing ferromanganese crusts.

Hydrogenetic ferromanganese crusts grow exceptionally slowly, typically at rates of 1 to 10 millimeters per million years (mm/Ma), by precipitating metals directly from seawater.[\[5\]](#) As new layers form, the  $^{53}\text{Mn}$  trapped in older, deeper layers decays. By measuring the ratio of  $^{53}\text{Mn}$  to stable  $^{55}\text{Mn}$  ( $^{53}\text{Mn}/^{55}\text{Mn}$ ) at various depths within a crust, it is possible to determine the age of the layers and calculate the long-term average growth rate of the crust. This method is particularly valuable for dating crusts beyond the range of other cosmogenic nuclides like  $^{10}\text{Be}$  (half-life ~1.39 Ma).

## Quantitative Data Summary

The primary challenge in  $^{53}\text{Mn}$  analysis is its extremely low natural abundance and the direct isobaric interference from stable  $^{53}\text{Cr}$ . Accelerator Mass Spectrometry (AMS) is the only technique with sufficient sensitivity to perform these measurements.[\[1\]](#)

Table 1: Key Isotopic Data for  $^{53}\text{Mn}$  Chronometry

Parameter	Value	Reference
Half-life of $^{53}\text{Mn}$	$3.7 \pm 0.4$ Ma	<a href="#">[1]</a>
Stable Isotope	$^{55}\text{Mn}$	Naturally Occurring
Interfering Isobar	$^{53}\text{Cr}$	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Analytical Technique	Accelerator Mass Spectrometry (AMS)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>

Table 2: Example  $^{53}\text{Mn}/^{55}\text{Mn}$  Ratios in Deep-Sea Ferromanganese Crusts

Sample Age (by $^{129}\text{I}$ dating)	Measured $^{53}\text{Mn}/^{55}\text{Mn}$ Ratio	Reference
$3.77 \pm 0.42$ Ma	$(5.01 \pm 2.15) \times 10^{-13}$	<a href="#">[1]</a>
$13.73 \pm 2.74$ Ma	$(1.90 \pm 0.96) \times 10^{-13}$	<a href="#">[1]</a>

## Detailed Experimental Protocols

The following protocols outline the complete workflow from sample preparation to AMS analysis for  $^{53}\text{Mn}$  in ferromanganese crusts.

### Protocol 1: Sample Preparation and Digestion

- Sub-sampling: Using a micro-drill or saw, carefully sample distinct layers at various depths from the crust's surface. Document the precise depth and thickness of each sub-sample.
- Homogenization: Grind each sub-sample into a fine, homogeneous powder using an agate mortar and pestle.

- Drying: Dry the powdered sample in an oven at 110°C overnight to remove hygroscopic water.
- Digestion:
  - Weigh approximately 0.2 - 0.5 g of the dried powder into a clean Teflon digestion vessel.
  - In a fume hood, add a mixture of concentrated acids. A common procedure involves a solution of hydrofluoric acid (HF), perchloric acid (HClO<sub>4</sub>), and nitric acid (HNO<sub>3</sub>). For simpler matrices, dissolution in concentrated hydrochloric acid (conc. HCl) may be sufficient.[1]
  - Seal the vessel and heat on a hot plate at approximately 115°C for 12-24 hours or use a microwave digestion system following manufacturer instructions for geological samples.
  - After digestion, carefully unseal the vessel in a fume hood and allow the solution to evaporate to near dryness to remove excess acids.
  - Re-dissolve the residue in a known volume of strong acid, such as 10 M HCl, in preparation for chemical separation.

## Protocol 2: Chemical Separation of Manganese

This step is critical for isolating Mn and, most importantly, for removing the interfering isobar, <sup>53</sup>Cr. Anion exchange chromatography is a highly effective method.[1]

- Column Preparation: Prepare an anion exchange column using AG-1-X8 resin (100-200 mesh). Pre-condition the column by washing it with 10 M HCl.
- Sample Loading: Load the dissolved sample solution (in 10 M HCl) onto the conditioned column. At this high molarity, Cr (as CrO<sub>4</sub><sup>2-</sup> or other chloro-complexes) and Fe (as FeCl<sub>4</sub><sup>-</sup>) will be retained by the resin, while Mn passes through or is weakly retained.
- Chromium and Iron Elution:
  - Wash the column thoroughly with 10 M HCl to elute any remaining matrix elements and ensure the complete removal of chromium.[1]

- **Manganese Elution:** Elute the purified manganese from the column using a lower molarity acid, such as 7 M HCl.[1] Collect the Mn-containing fraction in a clean Teflon beaker.
- **Purity Check:** Analyze an aliquot of the purified Mn solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal of Cr to acceptable levels for AMS analysis. The Cr content must be minimized to reduce background interference.
- **Final Preparation:** Evaporate the purified MnCl<sub>2</sub> solution to dryness. Convert the residue to manganese oxide (MnO<sub>2</sub>) by heating. The MnO<sub>2</sub> powder is then mixed with a binder (e.g., silver powder) and pressed into a target cathode for the AMS ion source.

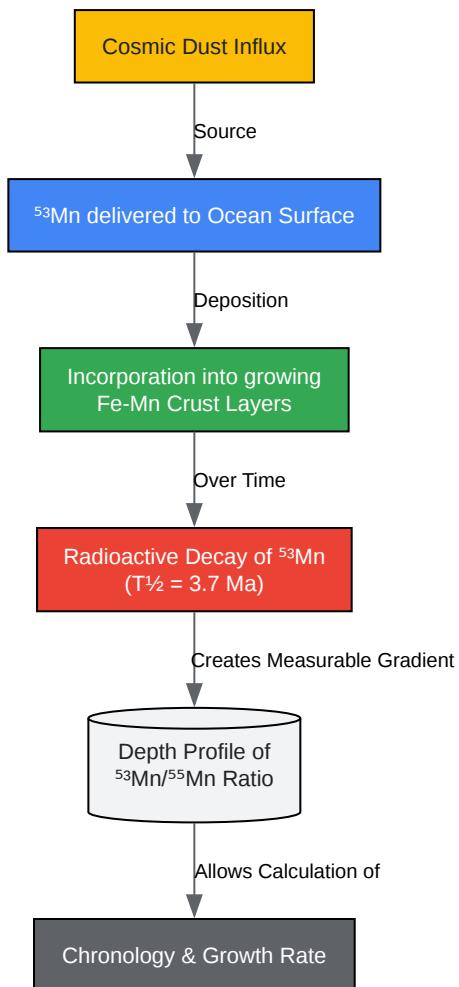
## Protocol 3: <sup>53</sup>Mn/<sup>55</sup>Mn Analysis by AMS

- **Ion Source:** The prepared target cathode is placed in the ion source of the accelerator mass spectrometer. A cesium sputter beam is used to generate negative ions.
- **Isobar Suppression:**
  - **In-Source:** The formation of negative ions of chromium is generally less efficient than for manganese, providing an initial level of isobar suppression.
  - **Gas-Filled Magnet/Detector:** After acceleration, the primary method for separating <sup>53</sup>Mn from <sup>53</sup>Cr ions is a gas-filled magnet or a sophisticated detector system (like a ΔE-Q3D system) that can differentiate ions based on their different rates of energy loss (dE/dx), which is dependent on their nuclear charge (Z).[1][3][4][6]
- **Measurement:** The AMS system counts individual <sup>53</sup>Mn ions at the final detector while the stable <sup>55</sup>Mn isotope is measured as an electrical current in a Faraday cup.
- **Data Normalization:** The measured <sup>53</sup>Mn counts are normalized to the <sup>55</sup>Mn current and calibrated against known standards to determine the final <sup>53</sup>Mn/<sup>55</sup>Mn ratio.

## Visualized Workflows and Relationships

The following diagrams illustrate the key processes involved in using <sup>53</sup>Mn as a chronometer.

Caption: Experimental workflow for <sup>53</sup>Mn analysis in ferromanganese crusts.



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Caption: Logical relationship of the  $^{53}\text{Mn}$  chronometer principle.

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